molecular formula C12H12N4O B13077954 N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine

N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine

Cat. No.: B13077954
M. Wt: 228.25 g/mol
InChI Key: RRCBRUQXMGOFAY-ZAUJTXRMSA-N
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Description

(E)-N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine is a synthetic organic compound characterized by the presence of a triazole ring and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is often synthesized via a click chemistry reaction between an azide and an alkyne.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Hydroxylamine Group: The hydroxylamine group is introduced through the reaction of a suitable precursor with hydroxylamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group may yield nitroso or nitro derivatives, while substitution reactions may introduce various functional groups in place of the benzyl group.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. The triazole ring is known for its stability and ability to form strong interactions with biological molecules.

Medicine

In medicinal chemistry, (E)-N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine has potential applications as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their mechanical strength or thermal stability.

Mechanism of Action

The mechanism of action of (E)-N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine involves its interaction with specific molecular targets. The triazole ring can form strong interactions with enzymes or receptors, modulating their activity. The hydroxylamine group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[(2E)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine
  • (E)-N-[(2E)-3-(1-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine

Uniqueness

(E)-N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine is unique due to the presence of the benzyl group, which can enhance its interactions with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activity.

Properties

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

(NE)-N-[(E)-3-(1-benzyltriazol-4-yl)prop-2-enylidene]hydroxylamine

InChI

InChI=1S/C12H12N4O/c17-13-8-4-7-12-10-16(15-14-12)9-11-5-2-1-3-6-11/h1-8,10,17H,9H2/b7-4+,13-8+

InChI Key

RRCBRUQXMGOFAY-ZAUJTXRMSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)/C=C/C=N/O

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)C=CC=NO

Origin of Product

United States

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